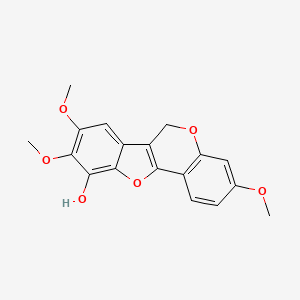

Bryacarpene 2

Description

Propriétés

Numéro CAS |

55306-15-5 |

|---|---|

Formule moléculaire |

C18H16O6 |

Poids moléculaire |

328.32 |

Nom IUPAC |

3,8,9-trimethoxy-6H-[1]benzofuro[3,2-c]chromen-10-ol |

InChI |

InChI=1S/C18H16O6/c1-20-9-4-5-10-13(6-9)23-8-12-11-7-14(21-2)18(22-3)15(19)17(11)24-16(10)12/h4-7,19H,8H2,1-3H3 |

SMILES |

COC1=CC2=C(C=C1)C3=C(CO2)C4=CC(=C(C(=C4O3)O)OC)OC |

Synonymes |

3,8,9-Trimethoxy-10-hydroxypterocarpene; 3,8,9-Trimethoxy-6H-benzofuro[3,2-c][1]benzopyran-10-ol |

Origine du produit |

United States |

Q & A

Q. What are the established protocols for isolating and characterizing Bryacarpene 2 from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or dichloromethane) followed by chromatographic techniques like HPLC or column chromatography. Structural confirmation requires spectroscopic methods:

- NMR (1H, 13C, 2D-COSY, HSQC) to resolve stereochemistry and connectivity .

- Mass spectrometry (HRMS or LC-MS) for molecular weight and fragmentation patterns.

- X-ray crystallography (if crystalline) for absolute configuration . Reproducibility hinges on documenting solvent ratios, temperature, and instrumentation parameters in the experimental section .

Q. How can researchers validate the purity of synthesized Bryacarpene 2?

Methodological Answer:

- Combined analytical techniques : Use HPLC-DAD (Diode Array Detection) to confirm homogeneity, with purity thresholds ≥95% .

- Melting point analysis for crystalline derivatives.

- Elemental analysis (CHNS) for synthesized compounds . Cross-validate results with independent replicates to rule out batch variability .

Q. What statistical approaches are recommended for initial bioactivity screening of Bryacarpene 2?

Methodological Answer:

- Dose-response assays (e.g., IC50/EC50 calculations) using nonlinear regression models.

- Positive and negative controls to normalize data across experiments .

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons . Predefine significance thresholds (e.g., p < 0.05) and effect sizes to minimize Type I/II errors .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data for Bryacarpene 2 across studies?

Methodological Answer:

- Systematic review framework : Aggregate data from peer-reviewed studies, assess bias via tools like ROBIS (Risk of Bias in Systematic Reviews), and perform meta-analysis if heterogeneity is low .

- Data triangulation : Compare in vitro, in vivo, and computational (e.g., molecular docking) results to identify context-dependent mechanisms .

- Experimental replication : Control variables such as cell lines (e.g., HeLa vs. HEK293) or solvent carriers (DMSO vs. ethanol) that may influence outcomes .

Q. What strategies are effective for elucidating Bryacarpene 2’s mechanism of action at the molecular level?

Methodological Answer:

- Target deconvolution : Use CRISPR-Cas9 screens or affinity-based proteomics (e.g., pull-down assays with Bryacarpene 2-conjugated beads) .

- Kinetic studies : Measure enzyme inhibition (e.g., K_i values) via stopped-flow spectroscopy .

- Transcriptomic/proteomic profiling : RNA-seq or SILAC-based MS to identify downstream pathways . Validate findings using orthogonal methods (e.g., knockouts or siRNA silencing) .

Q. How to design a robust structure-activity relationship (SAR) study for Bryacarpene 2 derivatives?

Methodological Answer:

- Scaffold diversification : Synthesize analogs with modifications to key functional groups (e.g., hydroxylation, methylation) .

- Quantitative SAR (QSAR) models : Use molecular descriptors (logP, polar surface area) and machine learning (Random Forest, SVM) to predict bioactivity .

- High-throughput screening : Pair with fragment-based libraries to explore binding affinity trends . Ensure ethical alignment with preclinical guidelines for derivative testing .

Methodological Frameworks for Research Design

What criteria should guide the formulation of a hypothesis-driven research question on Bryacarpene 2?

Methodological Answer: Apply the FINER framework:

- Feasible : Ensure access to Bryacarpene 2 samples and analytical tools .

- Novel : Address gaps (e.g., unexplored pharmacokinetics or ecological roles) .

- Ethical : Comply with biosafety protocols for natural product research .

- Relevant : Align with broader goals (e.g., drug discovery or ecological conservation) .

Q. How to optimize data collection for Bryacarpene 2 studies to ensure robustness?

Methodological Answer:

- Pre-registration : Detail experimental protocols on platforms like Open Science Framework to reduce publication bias .

- Blinded analysis : Separate data collection and interpretation roles to mitigate confirmation bias .

- Data sharing : Deposit raw spectra, chromatograms, and bioassay results in repositories (e.g., Zenodo) for transparency .

Handling Complex Data and Peer Review

Q. What are best practices for presenting conflicting data in a Bryacarpene 2 manuscript?

Methodological Answer:

- Dedicated discussion section : Contrast findings with prior studies, highlighting variables (e.g., extraction methods, assay conditions) that may explain discrepancies .

- Supplementary tables : Tabulate contradictory results with metadata (e.g., sample sources, statistical methods) .

- Limitations analysis : Acknowledge constraints (e.g., limited sample size) and propose follow-up experiments .

Q. How to navigate peer review critiques on Bryacarpene 2 research validity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.